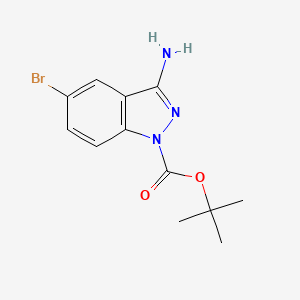
4,5-bis(fluoromethyl)-1,3-dioxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-bis(fluoromethyl)-1,3-dioxolan-2-one, also known as Fluorodioxolane (FDOX), is an organic compound with a molecular formula of C7H6F2O2. It is a colorless liquid with a boiling point of 128°C and a molecular weight of 166.12 g/mol. FDOX has been used extensively in scientific research due to its wide range of applications. It is a versatile compound that can be used in a variety of ways, including as a solvent, a reactant, and a reagent.
Mechanism Of Action
FDOX is a versatile compound that can be used in a variety of ways. Its mechanism of action depends on the specific application. In general, FDOX can act as a reactant in organic synthesis, as a solvent, or as a reagent. For example, when used as a reactant, FDOX can react with other compounds to form polymers or pharmaceuticals. When used as a solvent, FDOX can dissolve other compounds, allowing them to be more easily manipulated. When used as a reagent, FDOX can facilitate the formation of desired compounds.
Biochemical and Physiological Effects
FDOX is a relatively non-toxic compound and is generally considered to be safe. It has been shown to have low acute toxicity and is not considered to be a carcinogen. Additionally, FDOX has been shown to have no effect on the reproductive system of animals.
Advantages And Limitations For Lab Experiments
FDOX has a number of advantages for use in laboratory experiments. It is a relatively non-toxic compound, making it safe for use in laboratory settings. Additionally, it is a versatile compound that can be used in a variety of ways. However, FDOX does have some limitations. It is a relatively expensive compound, making it less cost-effective for use in large-scale experiments. Additionally, FDOX is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
For FDOX research include the development of new synthesis methods, the development of new polymers, the development of new pharmaceuticals, and the exploration of new applications. Additionally, further research should be done to investigate the potential toxicity of FDOX and to explore potential environmental applications.
Synthesis Methods
The synthesis of FDOX is relatively simple and can be accomplished by a number of different methods. One of the most commonly used methods is the reaction of 1,3-dichloro-2-fluoro-2-propanol with dimethyl sulfoxide in the presence of sodium hydroxide. This reaction yields a mixture of FDOX and 1,3-dichloro-2-fluoro-2-propanol, which can be separated by distillation.
Scientific Research Applications
FDOX has a wide range of applications in scientific research. It is a commonly used solvent and reagent in organic synthesis, and it can be used to synthesize a variety of compounds. Additionally, FDOX is used as a reactant in the synthesis of polymers and has been used in the synthesis of polyurethanes and polyureas. It has also been used in the synthesis of pharmaceuticals, such as anti-cancer drugs and anti-inflammatory agents.
properties
IUPAC Name |
4,5-bis(fluoromethyl)-1,3-dioxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O3/c6-1-3-4(2-7)10-5(8)9-3/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQXBPZBBFHPLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(OC(=O)O1)CF)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Bis(fluoromethyl)-1,3-dioxolan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

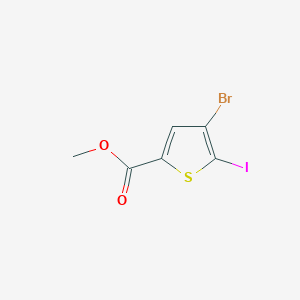
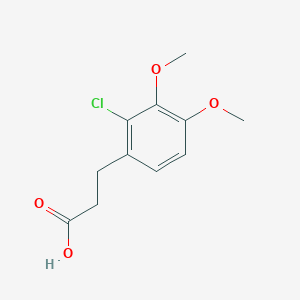
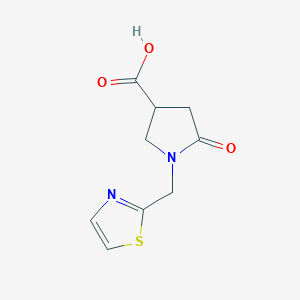
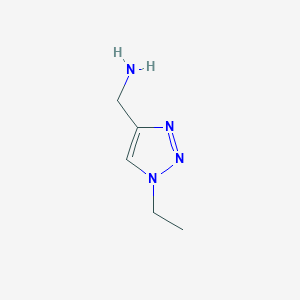
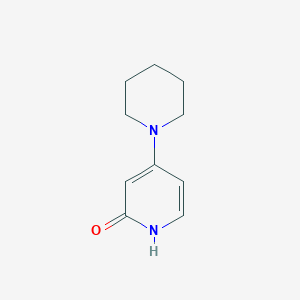

![tert-butyl 4-[4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]piperazine-1-carboxylate](/img/structure/B6614753.png)
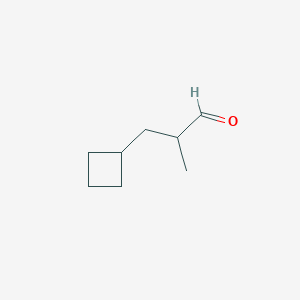

![4-bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}pyridine](/img/structure/B6614787.png)

